molecular formula C16H16ClN3O3S2 B2672393 N-(4-chlorophenyl)-2-{2-[(4-methylphenyl)sulfonyl]acetyl}-1-hydrazinecarbothioamide CAS No. 1024436-85-8

N-(4-chlorophenyl)-2-{2-[(4-methylphenyl)sulfonyl]acetyl}-1-hydrazinecarbothioamide

Cat. No. B2672393
CAS RN: 1024436-85-8
M. Wt: 397.89
InChI Key: WDFKOJPZWCTUEG-UHFFFAOYSA-N
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Description

The compound “N-(4-chlorophenyl)-2-{2-[(4-methylphenyl)sulfonyl]acetyl}-1-hydrazinecarbothioamide” is a complex organic molecule. It contains a hydrazinecarbothioamide group, which is a functional group containing nitrogen and sulfur atoms. This group is attached to a 4-chlorophenyl group and a 4-methylphenylsulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the hydrazinecarbothioamide group and the attachment of the 4-chlorophenyl and 4-methylphenylsulfonyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the hydrazinecarbothioamide, 4-chlorophenyl, and 4-methylphenylsulfonyl groups would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The hydrazinecarbothioamide group, for example, might make the compound reactive towards certain chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties could include things like melting point, boiling point, solubility, and stability .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies or data, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and possible uses .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S2/c1-11-2-8-14(9-3-11)25(22,23)10-15(21)19-20-16(24)18-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFKOJPZWCTUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-{2-[(4-methylphenyl)sulfonyl]acetyl}-1-hydrazinecarbothioamide

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